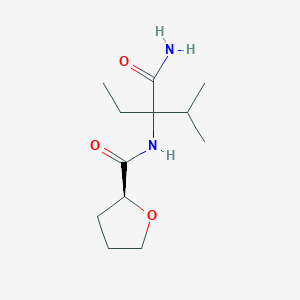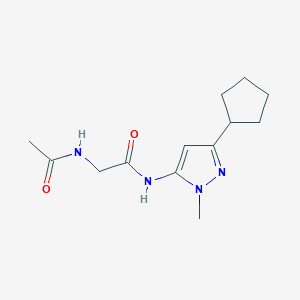
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide, also known as MFTC, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MFTC belongs to the class of thiophene derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). This compound has also been found to reduce inflammation and oxidative stress in various models.
Advantages and Limitations for Lab Experiments
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that this compound can inhibit the growth of various cancer cells, and more research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as an anti-inflammatory and antioxidant agent. This compound has shown promising results in reducing inflammation and oxidative stress, and more research is needed to determine its potential for treating various inflammatory diseases. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide can be synthesized through a multistep process, starting with the reaction of 2-acetylfuran and 2-bromoethanol to form 2-(2-hydroxyethyl)furan. The resulting compound is then reacted with thionyl chloride to form 2-chloroethylfuran, which is further reacted with thiophene-2-carboxylic acid to form this compound.
Scientific Research Applications
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation. This compound has also been studied for its potential as an antioxidant and antimicrobial agent.
properties
IUPAC Name |
N-(2-hydroxy-3-methoxypropyl)-5-(5-methylfuran-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-9-3-4-11(19-9)12-5-6-13(20-12)14(17)15-7-10(16)8-18-2/h3-6,10,16H,7-8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACVITLCRVUNNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=C(S2)C(=O)NCC(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)

![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)

![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)
![4-(2-Propoxyacetyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648396.png)
![4-(1H-pyrazol-5-ylmethyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648399.png)
![4-(Pyridine-3-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648401.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-1-propylpyrazole-4-carboxamide](/img/structure/B7648406.png)
![2-[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-3-yl]acetamide](/img/structure/B7648433.png)
![(3-Ethyl-3-methylpiperidin-1-yl)-[4-methoxy-3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7648438.png)